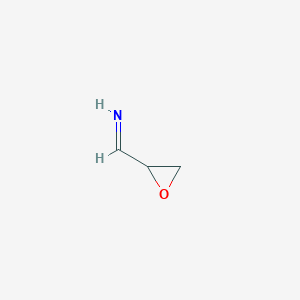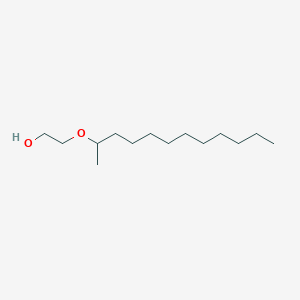![molecular formula C21H27N B14424315 Piperidine, 1-[1-(2-naphthalenyl)cyclohexyl]- CAS No. 81490-58-6](/img/structure/B14424315.png)
Piperidine, 1-[1-(2-naphthalenyl)cyclohexyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidine, 1-[1-(2-naphthalenyl)cyclohexyl]- is a complex organic compound that belongs to the class of piperidines. Piperidines are heterocyclic amines characterized by a six-membered ring containing five methylene bridges and one amine bridge. This particular compound features a naphthalene ring attached to a cyclohexyl group, which is further connected to the piperidine ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-[1-(2-naphthalenyl)cyclohexyl]- typically involves multiple steps, starting with the preparation of the cyclohexyl and naphthalenyl intermediates. One common method involves the hydrogenation of pyridine over a molybdenum disulfide catalyst to produce piperidine . The cyclohexyl group can be introduced through a Grignard reaction, where cyclohexylmagnesium bromide reacts with a suitable electrophile. The final step involves coupling the naphthalenyl group to the cyclohexylpiperidine intermediate under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation and coupling reactions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process. Safety measures and environmental considerations are crucial in industrial settings to manage the use of hazardous reagents and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Piperidine, 1-[1-(2-naphthalenyl)cyclohexyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogens or other leaving groups are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, amines, thiols, and other nucleophiles.
Major Products
The major products formed from these reactions include alcohols, ketones, carboxylic acids, and various substituted piperidines, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Piperidine, 1-[1-(2-naphthalenyl)cyclohexyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mecanismo De Acción
The mechanism of action of Piperidine, 1-[1-(2-naphthalenyl)cyclohexyl]- involves its interaction with specific molecular targets and pathways. It can act as an antagonist or agonist at various receptors, influencing cellular signaling pathways. For example, it may interact with the NMDA (N-methyl-D-aspartate) receptor, leading to the modulation of neurotransmitter release and reuptake . The compound’s effects on signaling pathways such as STAT-3, NF-κB, and PI3k/Aκt are also of interest in cancer research .
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: A simpler structure with a six-membered ring containing five methylene bridges and one amine bridge.
Cyclohexylpiperidine: Similar to Piperidine, 1-[1-(2-naphthalenyl)cyclohexyl]- but lacks the naphthalenyl group.
Naphthylpiperidine: Contains a naphthalene ring attached to the piperidine ring without the cyclohexyl group.
Uniqueness
Piperidine, 1-[1-(2-naphthalenyl)cyclohexyl]- is unique due to the presence of both the naphthalenyl and cyclohexyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research and industrial applications.
Propiedades
Número CAS |
81490-58-6 |
|---|---|
Fórmula molecular |
C21H27N |
Peso molecular |
293.4 g/mol |
Nombre IUPAC |
1-(1-naphthalen-2-ylcyclohexyl)piperidine |
InChI |
InChI=1S/C21H27N/c1-5-13-21(14-6-1,22-15-7-2-8-16-22)20-12-11-18-9-3-4-10-19(18)17-20/h3-4,9-12,17H,1-2,5-8,13-16H2 |
Clave InChI |
PGMJLKNHMKMIJT-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(C2=CC3=CC=CC=C3C=C2)N4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


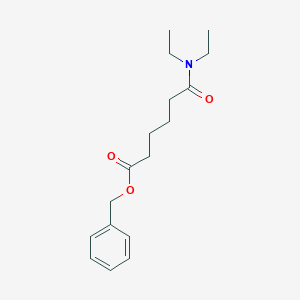
![[5-(Trifluoromethyl)-2H-tetrazol-2-yl]methanol](/img/structure/B14424236.png)
![Dimethyl {[(oxolan-2-yl)oxy]methyl}phosphonate](/img/structure/B14424240.png)
![1,2,4-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14424243.png)


![3-({Bis[(propan-2-yl)oxy]phosphorothioyl}sulfanyl)propanoic acid](/img/structure/B14424268.png)
![6-Bromo-2-(4-methoxyphenyl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14424274.png)

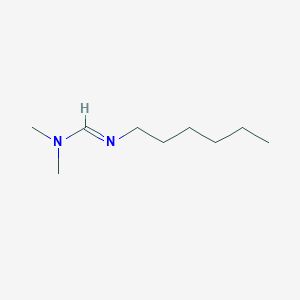
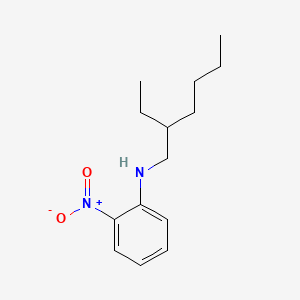
![1,3-Bis[diazo-[3-[diazo(phenyl)methyl]phenyl]methyl]benzene](/img/structure/B14424290.png)
